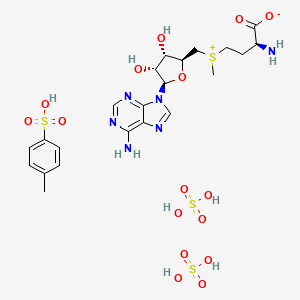

S-Adenosyl-L-methionine Disulfate Tosylate

Übersicht

Beschreibung

Ademetionine disulfate tosylate is a physiologic methyl radical donor involved in enzymatic transmethylation reactions and is present in all living organisms. It possesses anti-inflammatory activity and has been used in the treatment of chronic liver disease . This compound is the disulfate-tosylate mixed salt of a mixture of diastereoisomers of the ademetionine ions .

Wirkmechanismus

Target of Action

Ademetionine disulfate tosylate, also known as S-Adenosyl-L-methionine disulfate tosylate, is a physiologic methyl radical donor involved in enzymatic transmethylation reactions . It primarily targets enzymes involved in methylation reactions, which are crucial for cellular growth and repair .

Mode of Action

Ademetionine disulfate tosylate plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . This process is essential for the maintenance of several hormones and neurotransmitters that affect mood .

Biochemical Pathways

Ademetionine disulfate tosylate is involved in various biochemical pathways. It is an intermediate metabolite of methionine and its involvement in methylation assists in cellular growth and repair . It also maintains the phospho-bilipid layer in cell membranes . More than 40 methyl transfers from Ademetionine disulfate tosylate are known, to various substrates such as nucleic acids, proteins, lipids, and secondary metabolites .

Pharmacokinetics

Ademetionine disulfate tosylate is used as a drug in Europe for the treatment of depression, liver disorders, fibromyalgia, and osteoarthritis . It has also been introduced into the United States market as a dietary supplement for the support of bone and joint health, as well as mood and emotional well-being . Oral Ademetionine disulfate tosylate achieves peak plasma concentrations three to five hours after ingestion of an enteric-coated tablet . The half-life is about 100 minutes .

Result of Action

The molecular and cellular effects of Ademetionine disulfate tosylate’s action are significant. Its involvement in methylation assists in cellular growth and repair, maintains the phospho-bilipid layer in cell membranes . It also helps in the maintenance of the action of several hormones and neurotransmitters that affect mood .

Biochemische Analyse

Biochemical Properties

“S-Adenosyl-L-methionine disulfate tosylate, ®-” is involved in numerous biochemical reactions. It acts as a methyl group donor in over 40 known methylation reactions involving various substrates such as nucleic acids, proteins, lipids, and secondary metabolites . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for cellular growth and repair, maintenance of cell membranes, and regulation of several hormones and neurotransmitters .

Cellular Effects

“this compound, ®-” has significant effects on various types of cells and cellular processes. It influences cell function by participating in methylation reactions that assist in cellular growth and repair, and maintains the phospho-bilipid layer in cell membranes . It also helps in the maintenance of the action of several hormones and neurotransmitters that affect mood . In cancer cells, it has been found to have anti-proliferative, pro-apoptotic, and anti-metastatic roles .

Molecular Mechanism

The molecular mechanism of action of “this compound, ®-” involves its role as a methyl group donor. It participates in transmethylation reactions where it donates a methyl group to various substrates. This process is crucial for cellular growth and repair, and the maintenance of cell membranes . It also plays a role in the regulation of several hormones and neurotransmitters that affect mood .

Metabolic Pathways

“this compound, ®-” is involved in the methionine cycle and transsulfuration pathways It interacts with various enzymes and cofactors in these pathways

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Ademetionin-Disulfat-Tosilat wird synthetisiert, indem Ademetionin mit Schwefelsäure und p-Toluolsulfonsäure kombiniert wird. Die Reaktion beinhaltet die Bildung eines Mischsalzes von Diastereomeren .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Ademetionin-Disulfat-Tosilat hergestellt, indem Ademetionin in Wasser gelöst wird, gefolgt von der Zugabe von Schwefelsäure und p-Toluolsulfonsäure. Die Lösung wird dann einer Kristallisation unterzogen, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ademetionin-Disulfat-Tosilat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen und eine Erhöhung des Oxidationszustands.

Reduktion: Diese Reaktion beinhaltet den Gewinn von Elektronen und eine Abnahme des Oxidationszustands.

Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone produzieren, während die Reduktion Thiole oder Sulfide ergeben kann .

Wissenschaftliche Forschungsanwendungen

Ademetionin-Disulfat-Tosilat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Methyl-Donor in verschiedenen chemischen Reaktionen und Studien verwendet.

Medizin: Es wird zur Behandlung von Depressionen, Lebererkrankungen, Fibromyalgie und Arthrose eingesetzt.

Industrie: Es wird bei der Herstellung von Arzneimitteln und Nahrungsergänzungsmitteln verwendet.

5. Wirkmechanismus

Ademetionin-Disulfat-Tosilat übt seine Wirkung aus, indem es eine ein-Kohlenstoff-Methylgruppe in einem Prozess namens Transmethylierung spendet. Dieser Prozess ist entscheidend für das Zellwachstum und die Zellreparatur, die Aufrechterhaltung der Phospholipidschicht in Zellmembranen und die Wirkung mehrerer Hormone und Neurotransmitter, die die Stimmung beeinflussen . Die Verbindung ist an der Methylierung von DNA, Proteinen und Lipiden beteiligt, die für verschiedene biologische Funktionen essentiell sind .

Ähnliche Verbindungen:

- S-Adenosylmethionin-Disulfat-Tosilat

- S-Adenosylmethionin-Disulfat-Ditosilat

- S-Adenosylmethionin-Disulfat-Monotosilat

Vergleich: Ademetionin-Disulfat-Tosilat ist aufgrund seiner spezifischen Kombination aus Schwefelsäure und p-Toluolsulfonsäure einzigartig, die Stabilität verleiht und seine biologische Aktivität erhöht. Im Vergleich zu anderen ähnlichen Verbindungen weist es eine höhere Wirksamkeit bei der Behandlung von Lebererkrankungen und Depressionen auf .

Vergleich Mit ähnlichen Verbindungen

- S-Adenosylmethionine disulfate tosylate

- S-Adenosylmethionine disulfate ditosylate

- S-Adenosylmethionine disulfate monotosylate

Comparison: Ademetionine disulfate tosylate is unique due to its specific combination of sulfuric acid and p-toluenesulfonic acid, which provides stability and enhances its biological activity. Compared to other similar compounds, it has a higher efficacy in treating liver disorders and depression .

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCFCHNAIMYBAZ-XQVUROGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N6O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97540-22-2, 375798-65-5, 375798-66-6 | |

| Record name | Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, sulfate, 4-methylbenzenesulfonate sulfate (1:1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97540-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosylmethionine tosylate bis(sulfate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097540222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-L-methionine disulfate tosylate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-L-methionine disulfate tosylate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-L-Methionine Disulfate Tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96GHU97Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G5PYL0DR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564ROC9U09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

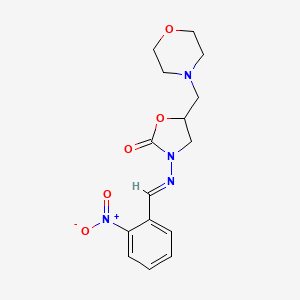

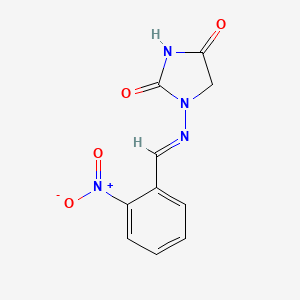

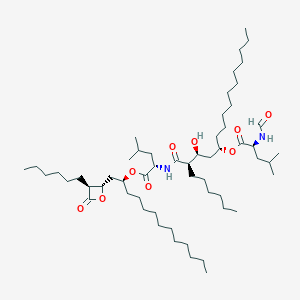

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)

![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)